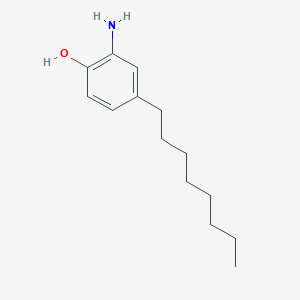
2-amino-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-octylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an amino group (-NH2) and an octyl group (C8H17) attached to the phenol ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-octylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylamine under basic conditions . Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol is coupled with an octyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using automated reactors. The process often includes the use of high-pressure and high-temperature conditions to ensure efficient conversion and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-octylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Applications De Recherche Scientifique
2-amino-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of surfactants, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-amino-4-octylphenol primarily involves its antioxidant properties. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . The compound also modulates various cellular signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparaison Avec Des Composés Similaires
2-amino-4-octylphenol can be compared with other phenolic compounds such as:
Tyrosol: 4-(2-Hydroxyethyl)phenol
Hydroxytyrosol: 4-(2-Hydroxyethyl)-1,2-benzenediol
Uniqueness
This compound is unique due to the presence of both an amino group and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it suitable for specific applications where other phenolic compounds may not be as effective.
List of Similar Compounds
- Tyrosol
- Hydroxytyrosol
- 4-Aminophenol
- 2,4-Dichlorophenol
Propriétés
Numéro CAS |
18733-06-7 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
Clé InChI |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Key on ui other cas no. |
18733-06-7 |
Synonymes |
2-Amino-4-octylphenol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














